molecular formula C9H15N3O2 B2674629 tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate CAS No. 2167099-10-5

tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate

Cat. No.: B2674629
CAS No.: 2167099-10-5
M. Wt: 197.238
InChI Key: BVAWQXDFJUWZFZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features an imidazole ring, a privileged structure in medicinal chemistry known for its ability to participate in hydrogen bonding and coordinate with metals, which is frequently utilized in the design of bioactive molecules . The presence of the 4-amino group on the imidazole ring provides a reactive site for further chemical modifications, allowing researchers to synthesize a diverse array of more complex derivatives. The tert-butyl acetate moiety acts as a protecting group for carboxylic acids, which can be removed under acidic conditions to reveal a free acetic acid group, thereby enhancing the compound's utility in multi-step synthetic pathways . In the solid state, related molecular structures demonstrate specific dihedral angles between the imidazole ring and the acetate group, which can influence crystal packing and physicochemical properties . Researchers employ this compound as a key intermediate in the exploration of new pharmaceutical agents, agrochemicals, and functional materials. It is strictly for research purposes and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

tert-butyl 2-(4-aminoimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)5-12-4-7(10)11-6-12/h4,6H,5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAWQXDFJUWZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate can undergo oxidation reactions to form corresponding imidazole N-oxides.

    Reduction: The compound can be reduced to form various reduced imidazole derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include imidazole N-oxides.
  • Reduction products include reduced imidazole derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is used as an intermediate in the synthesis of more complex imidazole derivatives

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways involving imidazole derivatives.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. It is explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of catalysts, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound’s effects are mediated through pathways involving imidazole derivatives, which can modulate various biological processes.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Compound Name Substituent Dihedral Angle (Imidazole vs. Acetate) Crystal System Space Group Reference
tert-Butyl 2-(1H-imidazol-1-yl)acetate None 80.54° Monoclinic P21/n
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate 4-formyl Not reported Not reported Not reported
tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate 4-bromo Not reported Not reported Not reported

Key Observations:

  • Dihedral Angle : The unsubstituted analog (tert-Butyl 2-(1H-imidazol-1-yl)acetate) exhibits a significant dihedral angle (80.54°) between the imidazole ring and acetate group, suggesting steric hindrance from the tert-butyl group. This angle may vary in substituted analogs due to electronic or steric effects of substituents .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Purity Storage Conditions
tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate ~183.2 (estimated) Not reported Likely refrigerated
tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate 261.1 98% Refrigerated
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate 224.2 Not reported Not reported

Key Observations:

  • Storage at refrigerated temperatures is common for tert-butyl esters to prevent decomposition .

Biological Activity

tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and an amino-substituted imidazole ring, which allows for significant interaction with biological targets. Its molecular formula is C9H14N4O2C_9H_{14}N_4O_2, with a molecular weight of approximately 226.24 g/mol. The presence of the amino group at the 4-position of the imidazole ring imparts unique chemical properties.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or activating their functions.
  • Receptor Binding : The compound may interact with cell surface receptors, influencing signal transduction pathways.
  • Nucleic Acid Interaction : Potential interactions with DNA/RNA could affect gene expression and protein synthesis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that imidazole derivatives can possess significant antimicrobial activity against various pathogens.
  • Anticancer Effects : The compound has been evaluated for its potential in cancer therapy, particularly in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth of cancer cell lines (e.g., MDA-MB-231)
Anti-inflammatoryModulates cytokine production in vitro

Case Studies

  • Anticancer Study : A study investigated the effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line. Treatment with the compound resulted in a 55% reduction in cell viability at a concentration of 10 μM after three days .
  • Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Mechanism : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory conditions.

Q & A

Q. What are established synthetic routes for tert-butyl 2-(4-amino-1H-imidazol-1-yl)acetate, and how can purity be ensured?

A two-step method is commonly employed:

  • Step 1 : N-alkylation of 4-aminoimidazole with tert-butyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield this compound.
  • Step 2 : Deprotection of the tert-butyl group using titanium tetrachloride (TiCl₄) in a non-aqueous medium for ester cleavage . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity validation via HPLC (≥98%) and NMR (¹H/¹³C) is critical to confirm absence of unreacted imidazole or ester intermediates .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (Bruker APEXII CCD diffractometer, MoKα radiation, λ = 0.71073 Å) reveals:

  • Crystal system : Monoclinic, space group P2₁/n
  • Unit cell parameters : a = 10.558 Å, b = 9.287 Å, c = 11.047 Å, β = 117.16°, V = 963.9 ų . Data refinement uses SHELXL (least-squares on ), achieving R1 = 0.040 and wR2 = 0.096. Hydrogen bonding and torsion angles are analyzed via SHELXPRO and WinGX .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., anisotropic displacement parameters) be resolved during refinement?

Discrepancies in thermal motion or occupancy may arise from twinning or absorption effects. Strategies include:

  • Applying the TWIN command in SHELXL to model twinned domains.
  • Validating hydrogen atom placement using ORTEP for Windows to visualize anisotropic displacement ellipsoids .
  • Cross-checking with PLATON to detect missed symmetry or solvent-accessible voids .

Q. What synthetic modifications minimize byproducts like over-alkylated imidazole derivatives?

Key optimizations:

  • Stoichiometry : Use a 1:1.2 molar ratio of 4-aminoimidazole to tert-butyl chloroacetate to limit di-alkylation.
  • Temperature : Maintain 0–5°C during alkylation to suppress side reactions.
  • Monitoring : Track reaction progress via TLC (silica gel, Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How does hydrogen bonding influence the crystal packing, and what tools quantify these interactions?

The title compound exhibits C–H···O interactions (e.g., C5–H5···O1, distance = 2.42 Å) between the imidazole ring and ester carbonyl. These stabilize the lattice via centrosymmetric dimers.

  • Mercury or CrystalExplorer calculates interaction energies and Hirshfeld surfaces.
  • DIAMOND visualizes packing diagrams, highlighting dihedral angles (e.g., 80.54° between imidazole and ester planes) .

Q. What are the challenges in refining high-resolution data for this compound, and how are they addressed?

High-resolution data (e.g., θ > 25°) may reveal disorder in the tert-butyl group. Mitigation steps:

  • Apply ISOR and DELU restraints in SHELXL to model anisotropic displacement.
  • Use SQUEEZE to account for solvent molecules in disordered regions .

Methodological Notes

  • Spectral Validation : ¹H NMR (DMSO-d₆): δ 1.41 (s, 9H, C(CH₃)₃), 4.87 (s, 2H, CH₂), 6.95 (s, 1H, imidazole-H), 7.65 (s, 1H, imidazole-H) .
  • Crystallographic Workflow : Data collection → Integration (SAINT) → Absorption correction (SADABS) → Structure solution (SHELXD) → Refinement (SHELXL) → Validation (CHECKCIF) .

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